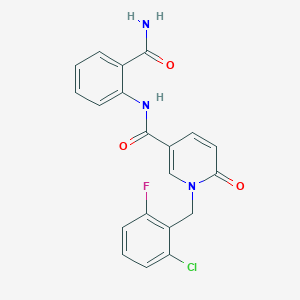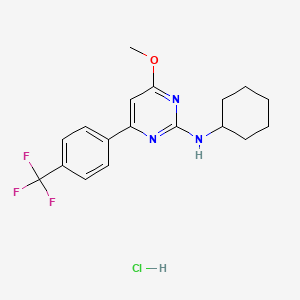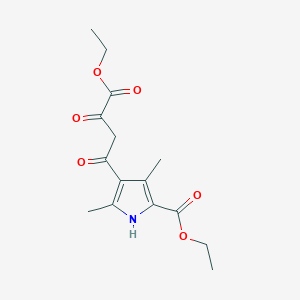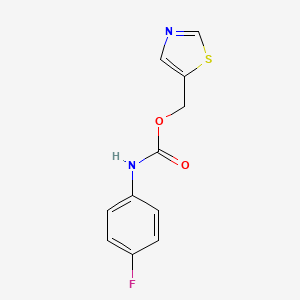![molecular formula C20H17F2N3OS2 B2498209 N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide CAS No. 708990-66-3](/img/structure/B2498209.png)
N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide is a complex molecule that has been studied in various scientific contexts. It features functional groups and structural motifs that are significant in fields like medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves reactions under controlled conditions, often employing specific reagents to introduce functional groups. For instance, the use of triethyl orthoformate in the synthesis of pyrimidin-4-yl fragments is common in related compounds (Erkin & Krutikov, 2019).
Molecular Structure Analysis
The molecular structure of compounds like the one often involves non-planar arrangements between aromatic rings and pyrimidine rings. Vibrational spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, coupled with computational models, are used to explore these structures (Mary, Pradhan & James, 2022).
Chemical Reactions and Properties
Specific reactions, such as nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds, are relevant for compounds with similar structures. This method involves the use of difluoro(phenylsulfanyl)methane and a phosphazene base (Punirun et al., 2014).
Physical Properties Analysis
The physical properties of such compounds include crystal structure and conformation, which can be elucidated through X-ray diffraction and quantum chemical DFT analysis. These properties are crucial in understanding the material's applications and behavior (Sąsiadek et al., 2016).
Chemical Properties Analysis
The chemical properties, such as stability and charge distribution, are often analyzed using techniques like natural bond orbital analysis and molecular electrostatic potential (MEP) analysis. These methods provide insights into the electron delocalization and charge distribution within the molecule (Alzoman et al., 2015).
Applications De Recherche Scientifique
Vibrational Spectroscopy and Quantum Computational Approach
- A study characterized the antiviral molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, which is structurally related to the compound . It utilized vibrational spectroscopy (Raman and Fourier transform infrared spectroscopy) alongside density functional theory (DFT) to explore the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, offering insights into its stability through natural bond orbital analysis and vibrational spectral analysis (Jenepha Mary et al., 2022).
Organic Synthesis and Fluorination Techniques
- Research on the fluorination and oxidation of α-phenylsulfanylacetamides, which shares a functional group with the target compound, was conducted to study the effects of difluoroiodotoluene (DFIT) in a fluoro-Pummerer reaction, providing a pathway for the synthesis of heterocycles (Greaney & Motherwell, 2000).
Cytotoxicity and Antimicrobial Activity
- A study on novel 5-methyl-4-thiopyrimidine derivatives investigated their synthesis, crystal structure, and cytotoxic activity, demonstrating the potential of pyrimidine derivatives in therapeutic applications against various cancer cell lines (Stolarczyk et al., 2018).
Structural and Molecular Properties
- The crystal structure and antimicrobial studies of N-substituted sulfanilamide derivatives were explored, detailing the synthesis, characterization, and evaluation of these compounds' antibacterial and antifungal activities, providing a foundation for further drug development (Lahtinen et al., 2014).
Insecticidal Applications
- The sulfoximines, exemplified by sulfoxaflor, offer a new class of insecticides showing efficacy against sap-feeding insects resistant to other insecticides. Sulfoxaflor's mode of action and structure-activity relationships highlight the distinct pharmacokinetic and biochemical properties of sulfoximines, potentially related to the functional groups present in the compound of interest (Sparks et al., 2013).
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS2/c1-13-11-17(14-5-3-2-4-6-14)25-20(23-13)27-12-18(26)24-15-7-9-16(10-8-15)28-19(21)22/h2-11,19H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUICXHJCOXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)SC(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)


![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)
![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)




![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)


![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)